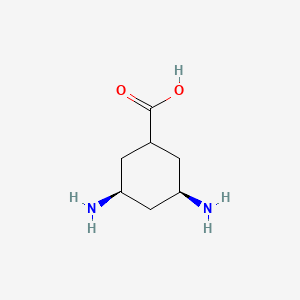
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.201. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid, often referred to as DACH, is a chiral diamine that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activities associated with DACH, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
DACH is characterized by its molecular formula C7H14N2O2 and a molecular weight of approximately 158.20 g/mol. The compound features two amine groups and a carboxylic acid functional group, which contribute to its biological activity and interactions with various biological systems.
The biological activity of DACH can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DACH has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to amino acids allows it to act as a competitive inhibitor in specific enzymatic reactions.
- Modulation of Cellular Signaling : DACH influences cellular signaling pathways by interacting with receptors and modulating the activity of second messengers. This can lead to altered cell proliferation and differentiation.
- Antioxidant Properties : Preliminary studies suggest that DACH may exhibit antioxidant activity, thus protecting cells from oxidative stress and related damage.
Anticancer Activity
Recent studies have explored the anticancer potential of DACH. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for DACH against different cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical carcinoma) | 0.5 |
| MCF-7 (Breast carcinoma) | 0.8 |
| A549 (Lung carcinoma) | 1.0 |
| HT-29 (Colorectal carcinoma) | 0.6 |
These results indicate that DACH exhibits potent anticancer properties, particularly against cervical and colorectal cancer cells.
Neuroprotective Effects
DACH has also been investigated for its neuroprotective effects. In models of neurodegeneration, such as those induced by oxidative stress or excitotoxicity, DACH administration has been shown to reduce neuronal cell death and improve survival rates. This suggests a potential role for DACH in treating neurodegenerative diseases.
Case Studies
-
Cytotoxicity in Cancer Cells :
A study evaluated the effects of DACH on various human cancer cell lines. Results indicated that DACH effectively inhibited cell proliferation in a dose-dependent manner, with notable efficacy against multi-drug resistant variants . -
Neuroprotection in Animal Models :
In a rat model of Alzheimer’s disease, administration of DACH resulted in reduced levels of amyloid-beta plaques and improved cognitive function compared to control groups. This highlights its potential as a therapeutic agent for neurodegenerative disorders .
特性
IUPAC Name |
(3S,5R)-3,5-diaminocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h4-6H,1-3,8-9H2,(H,10,11)/t4?,5-,6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPMVCMMVBPKU-GOHHTPAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CC(C[C@H]1N)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














